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Compound of Interest

Compound Name: RO4988546

Cat. No.: B13406824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of the p300 protein by Western

blot. While this protocol is generalized for the p300 protein, it is essential to note that specific

optimization will be required for any given primary antibody, including the novel RO4988546.

The following sections offer a comprehensive guide to the experimental procedure, data

presentation, and visualization of the workflow and a relevant signaling pathway.

Quantitative Data Summary
For successful and reproducible Western blotting, careful attention to quantitative parameters is

crucial. The following table summarizes recommended ranges for key steps in the p300

Western blot protocol, compiled from various sources.
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Parameter Recommended Range Notes

Total Protein Loading 10-50 µg per lane

The optimal amount may vary

depending on the expression

level of p300 in the specific cell

or tissue lysate.

SDS-PAGE Gel Percentage 4-7% Acrylamide

A low percentage gel is

recommended to resolve the

large p300 protein (~300 kDa).

Primary Antibody Dilution 1:500 - 1:2000

This should be empirically

determined. Start with the

manufacturer's

recommendation if available.

[1][2]

Secondary Antibody Dilution 1:2000 - 1:5000

Dilution will depend on the

specific secondary antibody

and detection system used.

Blocking Time 1 hour to overnight
Blocking is critical to prevent

non-specific antibody binding.

Primary Antibody Incubation
1.5 hours at RT or overnight at

4°C

Overnight incubation at 4°C is

often recommended to

enhance signal.[1]

Secondary Antibody Incubation 1 hour at Room Temperature

Wash Steps 3 x 5-10 minutes in TBST
Thorough washing is essential

to reduce background noise.

Experimental Protocol: p300 Western Blot
This protocol outlines the key steps for detecting p300 protein in cell lysates.

I. Sample Preparation
Cell Lysis:
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Culture cells to the desired confluency and treat as required for your experiment.

Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).

Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[3]

Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.

For optimal results with p300, some protocols recommend using NETN lysis buffer (20 mM

Tris-HCl [pH 8.0], 100 mM NaCl, 1 mM EDTA [pH 8.0], 0.5% Nonidet P-40) supplemented

with protease inhibitors.[4]

Sonication and Denaturation:

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[3]

Heat the samples at 95-100°C for 5 minutes to denature the proteins, then cool on ice.[3]

Centrifuge the samples for 5 minutes to pellet any debris.[3]

II. Gel Electrophoresis
Prepare SDS-PAGE Gel: Prepare a 4-7% polyacrylamide gel suitable for resolving high

molecular weight proteins like p300.

Load Samples: Load 20 µl of the supernatant containing the protein lysate onto the SDS-

PAGE gel.[3] Include a molecular weight marker to determine the size of the detected

protein.

Run the Gel: Run the gel according to the manufacturer's instructions for the electrophoresis

apparatus.

III. Protein Transfer
Transfer to Membrane: Transfer the separated proteins from the gel to a polyvinylidene

difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system,

following the manufacturer's protocol.
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Verify Transfer: After transfer, you can stain the membrane with Ponceau S to visualize the

protein bands and confirm a successful transfer. Mark the molecular weight standards with a

pencil.

IV. Immunodetection
Blocking:

Rinse the membrane with TBS-0.05% Tween 20 (TBST).

Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for at

least 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation:

Wash the membrane three times for 10 minutes each with TBST.

Dilute the primary antibody (e.g., RO4988546) in the blocking buffer at the optimized

dilution.

Incubate the membrane with the primary antibody overnight at 4°C with gentle rocking.

Secondary Antibody Incubation:

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour

at room temperature.

Detection:

Wash the blot in TBST three times for 10 minutes each.

Apply an enhanced chemiluminescence (ECL) detection reagent according to the

manufacturer's instructions.[4]

Capture the chemiluminescent signal using a CCD imager or X-ray film.[4]
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Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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